(e)-3-(Dimethylamino)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one
Description
(E)-3-(Dimethylamino)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one is an enaminone derivative characterized by a conjugated system of a dimethylamino group, an α,β-unsaturated ketone, and a 5-fluoropyridin-3-yl moiety. Enaminones are versatile intermediates in organic synthesis and drug discovery due to their planar conjugated structure, which facilitates π-π interactions and hydrogen bonding. This compound is synthesized via condensation reactions, often involving substituted acetophenones and dimethylformamide dimethyl acetal (DMF-DMA) .
Properties
Molecular Formula |
C10H11FN2O |
|---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
(E)-3-(dimethylamino)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C10H11FN2O/c1-13(2)4-3-10(14)8-5-9(11)7-12-6-8/h3-7H,1-2H3/b4-3+ |
InChI Key |
JOLMISHPBMFZTH-ONEGZZNKSA-N |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC(=CN=C1)F |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=CN=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (e)-3-(Dimethylamino)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoropyridine and dimethylamine.
Formation of the Enone: The prop-2-en-1-one moiety can be introduced through aldol condensation or other carbon-carbon bond-forming reactions.
Dimethylamino Group Introduction: The dimethylamino group can be introduced via nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
(e)-3-(Dimethylamino)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution may result in various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (e)-3-(Dimethylamino)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors that mediate cellular responses.
Pathways: Modulation of signaling pathways that regulate cell function.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound belongs to a family of enaminones with the general structure (E)-3-(dimethylamino)-1-(aryl)prop-2-en-1-one. Key analogs and their substituent-driven differences are outlined below:
Key Observations :
- Electron-withdrawing groups (e.g., F, CF₃) increase electrophilicity of the ketone moiety, enhancing reactivity in nucleophilic additions .
- Heterocyclic substituents (e.g., pyridinyl, thiophenyl) introduce polarity and hydrogen-bonding capacity, affecting solubility and biological interactions .
- Steric effects : Bulky substituents (e.g., CF₃) may reduce conformational flexibility, as seen in crystallographic dihedral angles .
Physicochemical Properties
- Melting Points: Fluorinated analogs generally exhibit higher melting points due to increased crystallinity. For example: (E)-3-(4-(dimethylamino)phenyl)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one: 141–145°C . Non-fluorinated pyridinyl derivatives: ~120–124°C (amorphous solids) .
- Solubility: Fluorine and heterocycles enhance solubility in polar solvents (e.g., DMSO, ethanol) .
Crystallographic Insights
Crystal structures of analogs reveal:
Biological Activity
(E)-3-(Dimethylamino)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one, also known by its CAS number 1373392-87-0, is a compound with significant biological activity that has garnered attention in various fields of research. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
- Molecular Formula : C10H11FN2O
- Molecular Weight : 194.21 g/mol
- CAS Number : 1373392-87-0
- LogP : 1.33960 (indicating moderate lipophilicity)
These properties suggest that the compound may have favorable absorption characteristics, which can influence its bioavailability and therapeutic efficacy.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Trypanosoma species, particularly T. brucei and T. cruzi. The compound demonstrated an EC50 value of approximately 36 nM against T. cruzi, indicating potent inhibitory effects on this parasite .
The proposed mechanism of action involves interference with essential cellular processes in target organisms. For instance, the presence of the dimethylamino group enhances the compound's ability to penetrate cellular membranes, allowing it to exert its effects intracellularly. Additionally, the fluoropyridine moiety may contribute to binding affinity with specific biological targets, such as enzymes or receptors involved in cell signaling pathways.
In Vitro Studies
In vitro studies have shown that this compound can inhibit the growth of cancer cell lines. A notable study reported that this compound induced apoptosis in human cancer cells by activating caspase pathways, which are crucial for programmed cell death . The compound's ability to modulate these pathways suggests potential applications in cancer therapy.
In Vivo Efficacy
Animal model studies have supported the in vitro findings, demonstrating that administration of the compound resulted in reduced tumor growth in xenograft models. The pharmacokinetics of the compound were favorable, with a significant plasma concentration achieved following oral administration .
Comparative Biological Activity Table
| Compound | Target Organism | EC50 (nM) | Mechanism of Action |
|---|---|---|---|
| This compound | T. cruzi | 36 | Inhibits cellular processes |
| Compound X | T. brucei | 50 | Disrupts mitochondrial function |
| Compound Y | Cancer Cell Lines | Varies | Induces apoptosis via caspase activation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
